

Spectroscopic Profile of 1H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B1209948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Pyrazole-3,5-dicarboxylic acid**, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **1H-Pyrazole-3,5-dicarboxylic acid** is summarized below. These values provide a key analytical fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
¹ H	~7.16	DMSO-d ₆	singlet	C4-H
¹ H	~7.07	DMSO-d ₆	singlet	C4-H

Note: The exact chemical shift of the pyrazole C4-H proton can vary slightly depending on the sample concentration and specific instrument conditions. The broad signals for the carboxylic

acid and N-H protons are often not explicitly reported or can be exchanged with deuterated solvents.

At present, detailed experimental ^{13}C NMR data for **1H-Pyrazole-3,5-dicarboxylic acid** is not readily available in the public domain.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
1674	C=O asymmetric stretching of carboxylic acid
1557	Pyrazole ring stretching and bending
1489	C=O symmetric stretching of carboxylic acid
1445	Pyrazole ring stretching and bending
1393	Pyrazole ring stretching and bending
1317	Pyrazole ring stretching and bending
1266	Pyrazole ring stretching and bending
1204	Pyrazole ring stretching and bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
156	~80	$[\text{M}]^+$ (Molecular Ion)
112	100	$[\text{M} - \text{CO}_2]^+$
67	~65	
121	~45	

Note: The fragmentation pattern can be influenced by the ionization technique employed. The data presented is consistent with electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

A sample of **1H-Pyrazole-3,5-dicarboxylic acid** is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid the exchange of the acidic protons with the solvent. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

IR Spectroscopy

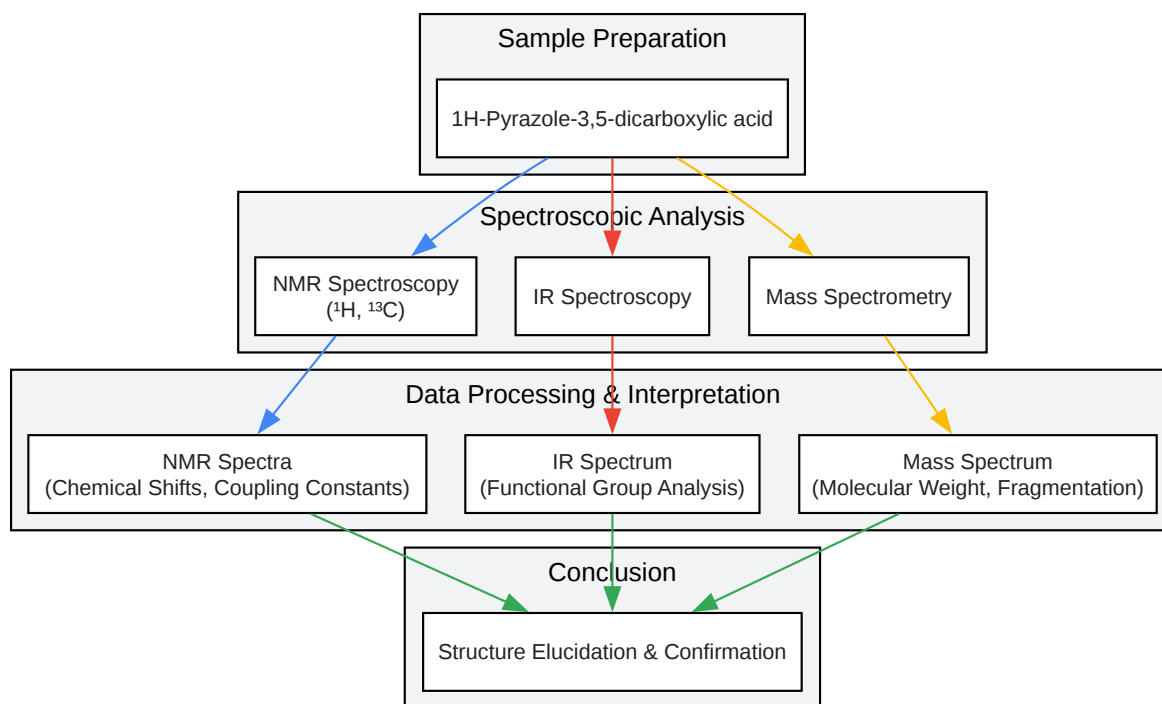
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, either in solid form or dissolved in a suitable volatile solvent, is introduced into the instrument. The molecules are ionized by a high-energy electron beam, leading to the formation of the molecular ion and characteristic fragment ions. The mass-to-charge ratios of these ions are then analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1H-Pyrazole-3,5-dicarboxylic acid**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209948#spectroscopic-data-nmr-ir-mass-of-1h-pyrazole-3-5-dicarboxylic-acid\]](https://www.benchchem.com/product/b1209948#spectroscopic-data-nmr-ir-mass-of-1h-pyrazole-3-5-dicarboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com